Enhanced HsClpP Proteolytic Activation: 1.9-Fold Higher Potency than ONC201
Antitumor agent-151 (7k) activates HsClpP with an EC₅₀ of 0.79 ± 0.03 μM, measured via fluorescence-based protease hydrolytic assay [1]. In contrast, the first-in-class HsClpP agonist ONC201 (dordaviprone) demonstrates an EC₅₀ of 1.49 μM in the same assay system [2], representing a 1.9-fold difference in activation potency. The enhanced activation is attributed to a ring-opening strategy that optimizes ligand-protein interaction within the ClpP binding pocket.
| Evidence Dimension | HsClpP activation potency (EC₅₀) |
|---|---|
| Target Compound Data | 0.79 ± 0.03 μM |
| Comparator Or Baseline | ONC201: 1.49 μM |
| Quantified Difference | ~1.9-fold higher potency |
| Conditions | Fluorescence-based protease hydrolytic assay using human ClpP expressed in E. coli |
Why This Matters
Higher proteolytic activation potency may enable lower effective dosing, reducing off-target liabilities and improving the therapeutic window in preclinical AML studies.
- [1] Xinrong Xiang et al. Rational Design of a Novel Class of Human ClpP Agonists through a Ring-Opening Strategy with Enhanced Antileukemia Activity. J. Med. Chem. 2024, 67, 8, 6769-6792. DOI: 10.1021/acs.jmedchem.4c00338. View Source
- [2] BindingDB. DORDAVIPRONE (ONC201) - EC50 data for human ClpP. Entry ID 50017918. View Source
